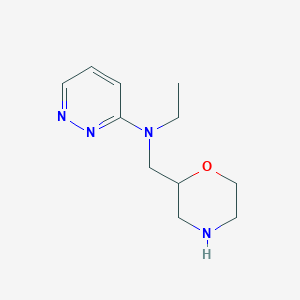

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

CAS No.: 1423035-12-4

Cat. No.: VC2872691

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423035-12-4 |

|---|---|

| Molecular Formula | C11H18N4O |

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3 |

| Standard InChI Key | IRWWLJHHKPTRGB-UHFFFAOYSA-N |

| SMILES | CCN(CC1CNCCO1)C2=NN=CC=C2 |

| Canonical SMILES | CCN(CC1CNCCO1)C2=NN=CC=C2 |

Introduction

N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms in the ring. The addition of functional groups such as an ethyl group, morpholine moiety, and amine functionality enhances its chemical versatility and potential biological activity.

Potential Applications

Compounds with similar structures are often explored for:

-

Pharmaceutical development: Pyridazine derivatives are studied for antimicrobial, anticancer, and anti-inflammatory properties.

-

Material science: Functionalized pyridazines may serve as intermediates in polymer synthesis or as ligands in coordination chemistry.

General Synthetic Approach

The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine likely involves:

-

Formation of the pyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones or diesters.

-

Functionalization: Introduction of the morpholine moiety through nucleophilic substitution or reductive amination.

-

Ethylation: Alkylation of the amine group using ethyl halides under basic conditions.

Example Reaction Scheme

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine + α-diketone | Pyridazine derivative |

| 2 | Pyridazine + Morpholine (via reductive amination) | Morpholine-functionalized pyridazine |

| 3 | Ethyl halide + Morpholine-functionalized pyridazine | Final compound |

Biological Activity

While specific data for this compound is unavailable, similar pyridazine derivatives exhibit:

-

Enzyme inhibition: Some pyridazines act as kinase inhibitors or enzyme modulators.

-

Antimicrobial properties: Effective against bacterial and fungal strains.

-

Anticancer potential: Targeting cell proliferation pathways.

Further studies involving computational docking, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, and in vitro assays would be required to validate its activity.

Analytical Characterization

To confirm the identity and purity of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine, the following techniques are typically employed:

Spectroscopic Methods

-

NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to the pyridazine ring, morpholine moiety, and ethyl group.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To detect functional groups such as -NH, -CH₂-, and aromatic systems.

Chromatographic Techniques

-

HPLC or GC-MS: For purity analysis and separation of isomers.

-

TLC (Thin Layer Chromatography): For quick monitoring during synthesis.

Potential Research Directions

Given its structural framework, future research could focus on:

-

Pharmacological Testing:

-

Screening for antimicrobial or anticancer activities.

-

Evaluating its interaction with biological targets such as enzymes or receptors.

-

-

Material Applications:

-

Exploration as a ligand in coordination chemistry.

-

Investigation into its electronic properties for optoelectronic devices.

-

-

Derivatization:

-

Modifying functional groups to enhance solubility or bioavailability.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume